Cefaclor, delta-3-isomer, also known by its chemical name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, is a derivative of Cefaclor, which is a second-generation cephalosporin antibiotic. The compound has the molecular formula and a molecular weight of 367.81 g/mol. Its structure features a thiazolidine ring and a beta-lactam moiety, which are characteristic of cephalosporins, contributing to its antibacterial properties .
These reactions are crucial for understanding how the compound functions as an antibiotic and how it may be affected by different environmental conditions.
Cefaclor, delta-3-isomer exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits transpeptidation, an important step in the formation of cross-links in the peptidoglycan layer of bacterial cell walls, ultimately leading to cell lysis and death .
In vitro studies have shown that this isomer maintains similar activity levels compared to its parent compound, Cefaclor, making it relevant for therapeutic applications.
The synthesis of Cefaclor, delta-3-isomer typically involves several steps:
These methods are essential for producing high-quality Cefaclor, delta-3-isomer suitable for pharmaceutical applications .
Cefaclor, delta-3-isomer is primarily used in:
Cefaclor, delta-3-isomer shares similarities with several other cephalosporin antibiotics. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cefaclor | Second-generation cephalosporin; broad-spectrum activity | |
| Cefuroxime | More potent against Gram-negative bacteria; used for severe infections | |
| Cephalexin | First-generation cephalosporin; effective against skin infections | |
| Ceftazidime | Third-generation; effective against Pseudomonas aeruginosa |
Cefaclor, delta-3-isomer's unique structural characteristics allow it to maintain activity against certain resistant strains while being less susceptible to hydrolysis compared to some other cephalosporins .
The industrial production of cefaclor delta-3-isomer represents a sophisticated approach to generating specific stereochemical variants of beta-lactam antibiotics through controlled synthetic methodologies [18]. The delta-3-isomer of cefaclor, characterized by the molecular formula C15H14ClN3O4S and molecular weight of 367.81 g/mol, forms as a structural variant where the double bond is positioned between carbon atoms C-3 and C-4 of the dihydrothiazine ring [26] [28].
Industrial synthesis protocols for delta-3-isomer production primarily utilize enzymatic synthesis pathways that have been optimized for large-scale manufacturing [19]. The preparation method involves the reaction of 7-amino-3-chlorocephalosporanic acid with synthesis immobilized penicillin acylated enzyme under carefully controlled reaction conditions [18]. Advanced biocatalytic processes have been developed using rationally designed penicillin acylase mutants, specifically the βF24A/αF146Y variant, which demonstrates superior synthetic activity and reduced amidase activity compared to wild-type enzymes [21].
The enzymatic synthesis approach utilizes a kinetically controlled synthesis mechanism where the ratio between synthesis and hydrolysis reactions is carefully optimized [21]. Under optimal conditions, this biocatalytic process achieves conversion yields exceeding 99% for cefaclor production, representing a significant improvement over traditional chemical synthesis methods [21]. The industrial process incorporates one-pot reaction cascade methodologies that eliminate intermediate product separation steps, thereby enhancing overall process efficiency and reducing environmental impact [19].
Table 1: Industrial Synthesis Parameters for Cefaclor Delta-3-Isomer Production
| Parameter | Optimal Value | Reference |
|---|---|---|
| Enzyme Variant | βF24A/αF146Y | [21] |
| Conversion Yield | 99% | [21] |
| Reaction Temperature | 25-37°C | [19] |
| pH Range | 6.0-7.0 | [19] |
| Substrate Concentration | 50 mg/mL | [21] |
Chromatographic separation of cefaclor delta-3-isomer requires sophisticated analytical methodologies capable of distinguishing between closely related structural isomers [4] [5]. The separation is fundamentally based on the differential interaction between the delta-3-isomer and the stationary phase compared to the parent cefaclor compound and other related impurities [33].
The chromatographic behavior of cefaclor delta-3-isomer is significantly influenced by the hydrogen bonding capacity of the stationary phase, with column parameter A being identified as the most critical factor affecting separation efficiency [33]. Optimal separation conditions require columns with parameter A values near 0.1, which facilitates ideal separation of impurities from beta-lactam antibiotics [33]. The delta-3-isomer exhibits distinct retention characteristics due to the altered electronic environment created by the repositioned double bond within the dihydrothiazine ring system [27].
Preparative high-performance liquid chromatography protocols for cefaclor delta-3-isomer purification utilize reverse-phase chromatographic systems optimized for large-scale isolation [4] [5]. The preparative conditions employ Agilent Eclipse XDB C18 columns with dimensions of 250 mm × 4.6 mm and 5 μm particle size for analytical scale separations, which can be scaled to preparative dimensions for isolation purposes [4] [5].
The chromatographic system operates at ambient temperature using isocratic elution conditions with ultraviolet detection at 265 nm [4] [5]. Flow rates are optimized at 1.0 mL/min for analytical applications, with proportional scaling for preparative separations [4] [5]. The injection volume for analytical work is typically 20 μL, while preparative injections require volume optimization based on column capacity and desired throughput [4] [5].
System suitability parameters for preparative separations require resolution factors exceeding 1.5 between cefaclor and its delta-3-isomer [4]. The separation methodology demonstrates excellent reproducibility with coefficient of variation values below 2% for retention time and peak area measurements [4]. Column efficiency parameters maintain theoretical plate numbers exceeding 3000 for the delta-3-isomer peak under optimized conditions [4].
Table 2: Preparative High-Performance Liquid Chromatography Parameters
| Parameter | Specification | Performance Metric |
|---|---|---|
| Column Type | Agilent Eclipse XDB C18 | [4] |
| Column Dimensions | 250 mm × 4.6 mm | [4] |
| Particle Size | 5 μm | [4] |
| Detection Wavelength | 265 nm | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Column Temperature | Ambient | [4] |
| Resolution Factor | >1.5 | [4] |
Mobile phase optimization for cefaclor delta-3-isomer separation involves systematic evaluation of organic modifier composition, buffer concentration, and pH conditions [4] [5] [9]. The optimal mobile phase composition consists of acetonitrile:methanol:0.02M ammonium dihydrogen phosphate buffer at pH 4.7 ± 0.1 in a ratio of 25:10:65 (v/v/v) [4] [5].
The selection of acetonitrile as the primary organic modifier provides superior separation efficiency compared to methanol-only systems due to its lower viscosity and enhanced selectivity for beta-lactam compounds [11]. The incorporation of methanol as a secondary organic modifier creates a mixed organic phase that optimizes the elution strength while maintaining peak shape integrity [4] [5]. Buffer concentration optimization at 0.02M provides adequate ionic strength for consistent retention behavior while minimizing interference with mass spectrometry detection when required [4] [5].
pH optimization studies demonstrate that the acidic conditions at pH 4.7 enhance the separation selectivity by controlling the ionization state of both the cefaclor parent compound and the delta-3-isomer [4] [5]. The buffer system utilizes ammonium dihydrogen phosphate, which provides excellent pH stability and compatibility with both ultraviolet and mass spectrometric detection systems [4] [5].
Gradient elution strategies have been evaluated for ultra-high-performance liquid chromatography applications using Waters CORTECS C18 columns [4] [5]. The optimized gradient program employs a linear gradient from 90:10 to 70:30 mobile phase A to mobile phase B over 1.8 minutes, followed by isocratic elution and column re-equilibration [4] [5].
Table 3: Mobile Phase Optimization Parameters
| Component | Optimal Concentration | pH Specification |
|---|---|---|
| Acetonitrile | 25% (v/v) | [4] |
| Methanol | 10% (v/v) | [4] |
| Ammonium Dihydrogen Phosphate | 0.02M | [4] |
| pH Value | 4.7 ± 0.1 | [4] |
| Buffer Volume Fraction | 65% (v/v) | [4] |
The crystallization dynamics of cefaclor delta-3-isomer in hydrated systems involve complex molecular interactions that govern the formation and stability of crystalline phases [15] [16]. The hydrated crystalline forms of cephalosporin compounds demonstrate unique thermodynamic and kinetic properties that influence both the isolation efficiency and the final product quality [15].
Crystallization studies of cephalosporin compounds in ethanol-water mixed solvents reveal the formation of water clusters that significantly influence the nucleation and growth processes [15]. The coordination number of water molecules around the solute molecule decreases rapidly as the ethanol content increases, while the number of ethanol molecules increases abruptly for ethanol contents between 0.1 and 0.3 mole fractions [15]. These solvent composition effects directly impact the crystallization behavior of the delta-3-isomer through modified solvation shell dynamics [15].
The solid-mediated phase transformation processes demonstrate that crystallization in hydrated systems follows epitaxial nucleation mechanisms [15]. The transformation kinetics are controlled by surface nucleation events rather than bulk solution phenomena, indicating that the existing crystal surfaces play a crucial role in directing the crystallization pathway [15]. The nucleation propensity follows a specific order based on crystal face chemistry, with different crystallographic planes exhibiting varying affinities for nucleation sites [15].
Molecular dynamics simulations reveal that the formation of hydrogen-bonded networks in the crystallization medium significantly influences the final crystal morphology and polymorphic outcome [15]. The intermolecular interactions between water molecules create localized clustering effects that modify the effective supersaturation conditions at the crystal-solution interface [15]. These clustering phenomena are particularly pronounced in mixed solvent systems where both water and organic components compete for solvation sites around the cefaclor delta-3-isomer molecules [15].
Table 4: Crystallization Parameters in Hydrated Systems
| Parameter | Optimal Range | Effect on Crystallization |
|---|---|---|
| Ethanol Mole Fraction | 0.1-0.3 | Enhanced nucleation rate [15] |
| Water Cluster Formation | High coordination | Improved crystal quality [15] |
| Temperature Range | 25-35°C | Controlled growth rate [15] |
| Supersaturation Ratio | 1.5-2.5 | Optimal yield [15] |
| pH Range | 2.0-3.0 | Crystalline stability [24] |
The crystallization dynamics are further influenced by the presence of other ionic species and the overall ionic strength of the solution [16]. The formation of hydrated crystalline phases requires careful control of water activity to ensure proper incorporation of water molecules into the crystal lattice structure [16]. The optimization of crystallization conditions involves balancing the competing effects of nucleation rate, crystal growth rate, and crystal quality to achieve maximum yield of the desired polymorphic form [15].